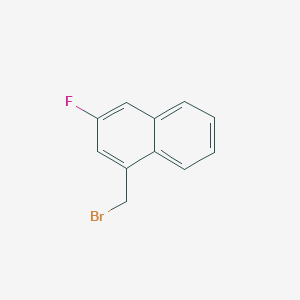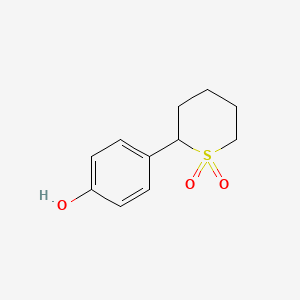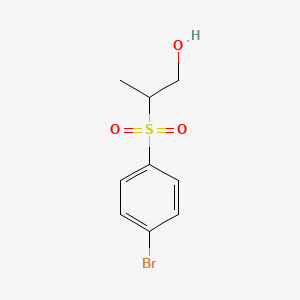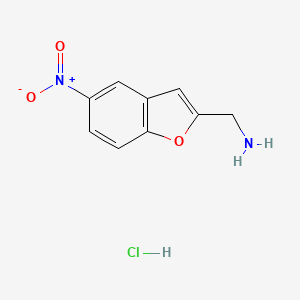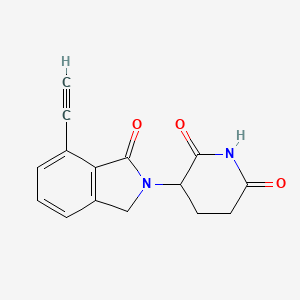![molecular formula C10H20O3Si B15297110 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde CAS No. 2169527-25-5](/img/structure/B15297110.png)
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is an organic compound characterized by the presence of an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base, followed by the formation of the oxetane ring. The aldehyde group is introduced through oxidation reactions. Common reagents used in these steps include TBDMS chloride, bases like imidazole or triethylamine, and oxidizing agents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like halides or alkoxides.
Major Products
Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carboxylic acid.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The TBDMS group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives that are not easily accessible from other compounds.
Eigenschaften
CAS-Nummer |
2169527-25-5 |
|---|---|
Molekularformel |
C10H20O3Si |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxyoxetane-3-carbaldehyde |
InChI |
InChI=1S/C10H20O3Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6H,7-8H2,1-5H3 |
InChI-Schlüssel |
YUTBKWRZLMCAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(COC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


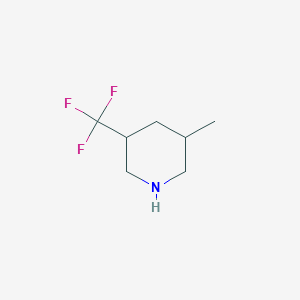
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)


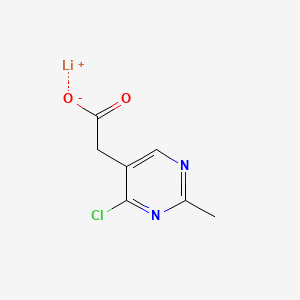
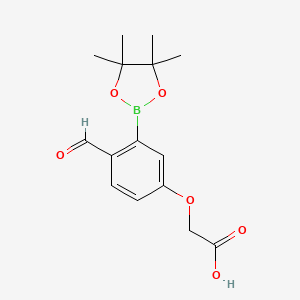
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
